molecular formula C8H20Cl2N4O2 B8119518 N-g-N-g-Dimethyl arginine hydrochloride

N-g-N-g-Dimethyl arginine hydrochloride

Cat. No.: B8119518
M. Wt: 275.17 g/mol
InChI Key: JDDQAFGNCMVXFE-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-g-N-g-Dimethyl arginine hydrochloride, also known as asymmetric dimethylarginine, is a naturally occurring compound found in blood plasma. It is a metabolic by-product of protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally essential amino acid. This compound is known for its role as an endogenous inhibitor of nitric oxide synthase, which is crucial for cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-g-N-g-Dimethyl arginine hydrochloride is synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases. The methylation process involves the transfer of methyl groups from S-adenosylmethionine to the guanidine group of arginine, resulting in the formation of N-g-N-g-Dimethyl arginine .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from biological sources. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the compound from plasma samples .

Chemical Reactions Analysis

Types of Reactions

N-g-N-g-Dimethyl arginine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include dimethylamine, citrulline, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

N-g-N-g-Dimethyl arginine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

N-g-N-g-Dimethyl arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition leads to reduced nitric oxide levels, which can affect vascular tone, blood pressure regulation, and endothelial function. The compound interacts with molecular targets such as protein arginine methyltransferases and dimethylarginine dimethylaminohydrolases, which are involved in its synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-g-N-g-Dimethyl arginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as a biomarker for various cardiovascular and renal diseases. Its ability to modulate nitric oxide levels makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQAFGNCMVXFE-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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